molecular formula C17H17N5O B14184392 2-Pyrazinamine, 3-(4-morpholinyl)-5-(5-quinolinyl)- CAS No. 915372-57-5

2-Pyrazinamine, 3-(4-morpholinyl)-5-(5-quinolinyl)-

Cat. No.: B14184392
CAS No.: 915372-57-5
M. Wt: 307.35 g/mol
InChI Key: KRJASTWFXMNDNI-UHFFFAOYSA-N
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Description

2-Pyrazinamine, 3-(4-morpholinyl)-5-(5-quinolinyl)- is a complex organic compound that features a pyrazine ring substituted with a morpholine group and a quinoline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazinamine, 3-(4-morpholinyl)-5-(5-quinolinyl)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazine Ring: Starting from a suitable precursor, the pyrazine ring is constructed through cyclization reactions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Attachment of the Quinoline Group: The quinoline group is attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Pyrazinamine, 3-(4-morpholinyl)-5-(5-quinolinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Pyrazinamine, 3-(4-morpholinyl)-5-(5-quinolinyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pyrazinamine, 3-(4-morpholinyl)-5-(5-quinolinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrazinamine, 3-(4-piperidinyl)-5-(5-quinolinyl)-: Similar structure but with a piperidine group instead of a morpholine group.

    2-Pyrazinamine, 3-(4-morpholinyl)-5-(6-quinolinyl)-: Similar structure but with a different substitution pattern on the quinoline ring.

Uniqueness

2-Pyrazinamine, 3-(4-morpholinyl)-5-(5-quinolinyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

915372-57-5

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

3-morpholin-4-yl-5-quinolin-5-ylpyrazin-2-amine

InChI

InChI=1S/C17H17N5O/c18-16-17(22-7-9-23-10-8-22)21-15(11-20-16)13-3-1-5-14-12(13)4-2-6-19-14/h1-6,11H,7-10H2,(H2,18,20)

InChI Key

KRJASTWFXMNDNI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CN=C2N)C3=C4C=CC=NC4=CC=C3

Origin of Product

United States

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